molecular formula C9H8ClFO B1433197 1-(2-Chloro-3-fluorophenyl)cyclopropan-1-ol CAS No. 1504931-98-9

1-(2-Chloro-3-fluorophenyl)cyclopropan-1-ol

Cat. No. B1433197
M. Wt: 186.61 g/mol
InChI Key: XLBWICRTBAMSRA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 1-(2-Chloro-3-fluorophenyl)cyclopropan-1-ol is C9H8ClFO . The molecular weight is 186.61 .

Scientific Research Applications

Cyclopropane Derivatives in Drug Development

  • Cyclopropane as a Structural Component : Compounds containing cyclopropane rings, such as "1-(2-Chloro-3-fluorophenyl)cyclopropan-1-ol," may be explored for their unique reactivity due to the ring strain in cyclopropanes. This property facilitates unique reactions, making them of interest in synthetic organic chemistry and drug development, where cyclopropane rings can influence the biological activity and pharmacokinetics of drug molecules (Kamimura, 2014).

Fluorinated Aromatic Compounds in Molecular Imaging

  • Fluorophores for Cancer Diagnosis : Fluorinated aromatic compounds are valuable in molecular imaging for cancer diagnosis, where their optical properties can be used for real-time detection. Although "1-(2-Chloro-3-fluorophenyl)cyclopropan-1-ol" is not specifically mentioned, fluorinated compounds are often studied for their potential toxicity and suitability for in vivo applications, indicating a broader interest in understanding the interactions and safety of such compounds (Alford et al., 2009).

Potential Applications in Synthetic Chemistry

  • Cyclopropane in Fragrance Chemistry : The development of new cyclopropanation methods highlights the potential for cyclopropane-containing compounds in creating new ingredients with superior olfactory impacts. This suggests that "1-(2-Chloro-3-fluorophenyl)cyclopropan-1-ol" could find applications in the fragrance industry, where its structural features might contribute to novel scent profiles (Schröder, 2014).

Oxyfunctionalization of Cyclopropane Derivatives

  • Synthetic Transformations : The oxidation of cyclopropane-containing hydrocarbons and their derivatives opens avenues for direct synthesis of carbonylcyclopropanes. This indicates a research interest in transformations of cyclopropane derivatives that could apply to "1-(2-Chloro-3-fluorophenyl)cyclopropan-1-ol" for developing efficient synthetic routes towards complex molecules (Sedenkova et al., 2018).

properties

IUPAC Name

1-(2-chloro-3-fluorophenyl)cyclopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO/c10-8-6(9(12)4-5-9)2-1-3-7(8)11/h1-3,12H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBWICRTBAMSRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=C(C(=CC=C2)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-3-fluorophenyl)cyclopropan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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